5-(Trifluoromethyl)furan-2-carbaldehyde

Description

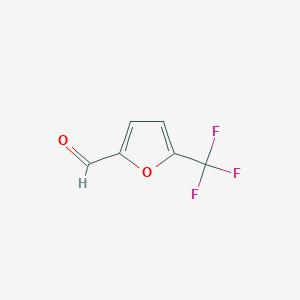

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVCIHFXPHKSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428785 | |

| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17515-80-9 | |

| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(Trifluoromethyl)furan-2-carbaldehyde, a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectroscopic characteristics, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel chemical entities incorporating the trifluoromethyl-furan scaffold.

Introduction

This compound, with the CAS number 17515-80-9, is a key synthetic intermediate characterized by the presence of a furan ring substituted with an electron-withdrawing trifluoromethyl group and a reactive aldehyde functionality. The unique electronic properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make this molecule an attractive building block in the synthesis of pharmaceuticals and agrochemicals. This guide aims to provide a detailed repository of its known physicochemical properties and experimental methodologies to facilitate its effective utilization in research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as boiling point and density are not extensively published. In such cases, data for structurally related compounds are provided for comparative purposes.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₃O₂ | [1][2] |

| Molecular Weight | 164.08 g/mol | [1][2] |

| CAS Number | 17515-80-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | Not explicitly reported. For comparison, 5-methylfurfural has a boiling point of 187 °C. | [5] |

| Melting Point | Not applicable (liquid at room temperature) | [4] |

| Density | Not explicitly reported. | |

| Solubility | General solubility for furan-2-carbaldehydes suggests solubility in water and polar organic solvents. | [4] |

Spectroscopic Data

| Spectroscopy | Expected Data for this compound | Reference Data: 5-Methylfurfural |

| ¹H NMR (CDCl₃) | Aldehyde proton (singlet, ~9.6 ppm), Furan protons (doublets, ~6.5-7.5 ppm) | Aldehyde proton (s, 9.51 ppm), Furan protons (d, 7.15-7.20 ppm and d, 6.21-6.27 ppm), Methyl protons (s, 2.42 ppm)[6] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~177 ppm), Furan carbons (~110-160 ppm), Trifluoromethyl carbon (quartet, ~120 ppm) | Carbonyl carbon (176.81 ppm), Furan carbons (159.77, 151.99, 124.03, 109.62 ppm), Methyl carbon (13.95 ppm)[6] |

| IR (Neat) | C=O stretch (~1680-1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) | C=O stretch (~1680 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹)[6] |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 164, fragmentation pattern showing loss of H, CO, and CF₃. | Molecular ion peak at m/z 110, major fragments at m/z 109, 81, 53.[6] |

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized protocols based on established methods for similar compounds.

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-(Trifluoromethyl)furan

This protocol describes a plausible synthetic route to this compound based on the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles.[7]

Materials:

-

2-(Trifluoromethyl)furan

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-(Trifluoromethyl)furan in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated solution of sodium acetate.

-

Stir vigorously for 1 hour to hydrolyze the intermediate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Vilsmeier-Haack synthesis workflow.

Analytical Protocol: FT-IR Spectroscopy

This protocol outlines the procedure for acquiring an FT-IR spectrum of the liquid compound using an Attenuated Total Reflectance (ATR) accessory.[8]

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and dry. Collect a background spectrum to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform baseline correction and other necessary spectral processing.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O stretch of the aldehyde, C-F stretches of the trifluoromethyl group, and furan ring vibrations).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

References

- 1. This compound - 17515-80-9 | VulcanChem [vulcanchem.com]

- 2. This compound - CAS:17515-80-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 17515-80-9|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 6. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)furan-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group to the furan-2-carbaldehyde scaffold imparts unique electronic properties, enhancing both its reactivity and potential biological activity. This document details the compound's chemical identity, physicochemical properties, and expected spectroscopic characteristics. A detailed, plausible experimental protocol for its synthesis is presented, based on established methodologies for analogous compounds. Furthermore, this guide explores the potential applications of this compound in drug discovery, discussing its predicted reactivity and potential interactions with biological systems.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: 5-(Trifluoromethyl)-2-furaldehyde, 5-(Trifluoromethyl)furfural

Molecular Formula: C₆H₃F₃O₂[1]

Molecular Weight: 164.08 g/mol [1]

Physicochemical Properties

While specific experimental data for all properties of this compound are not extensively reported in publicly available literature, the following table summarizes its known and predicted properties based on its structure and data from similar compounds.

| Property | Value | Source/Justification |

| Appearance | Colorless to pale yellow liquid | Based on general properties of furan aldehydes. |

| Odor | Aromatic | Characteristic of many aldehydes. |

| Boiling Point | Not available | Expected to be higher than furan-2-carbaldehyde (161.7 °C) due to increased molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | Typical for small, polar organic molecules. The trifluoromethyl group increases lipophilicity. |

| Stability | Sensitive to light and air. Polymerizes in the presence of strong acids. | Common for furan derivatives. The electron-withdrawing trifluoromethyl group may slightly increase stability against acid-catalyzed polymerization compared to unsubstituted furan. |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of furan-2-carbaldehyde and other 5-substituted analogs, the following spectral characteristics are anticipated.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the furan ring protons and one signal for the aldehyde proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | Doublet | J3,4 ≈ 3.5 - 4.0 |

| H-4 | 6.7 - 6.9 | Doublet | J4,3 ≈ 3.5 - 4.0 |

| Aldehyde-H | 9.6 - 9.8 | Singlet | - |

Note: The electron-withdrawing trifluoromethyl group at the 5-position is expected to deshield the adjacent furan protons, potentially shifting them downfield compared to unsubstituted furan-2-carbaldehyde.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the furan ring carbons, the aldehyde carbonyl carbon, and the trifluoromethyl carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (Aldehyde) | 175 - 180 |

| C-3 | 122 - 125 |

| C-4 | 113 - 116 |

| C-5 | 145 - 150 (quartet due to C-F coupling) |

| CF₃ | 118 - 122 (quartet due to C-F coupling) |

Note: The trifluoromethyl group will exhibit a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

FT-IR Spectroscopy

The infrared spectrum will be dominated by the stretching vibrations of the carbonyl group and the furan ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1670 - 1700 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=C (Furan ring) | 1500 - 1600 | Medium to Strong |

| C-O-C (Furan ring) | 1000 - 1200 | Strong |

| C-F (Trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z | Description |

| [M]⁺ | 164 | Molecular Ion |

| [M-H]⁺ | 163 | Loss of the aldehyde proton |

| [M-CHO]⁺ | 135 | Loss of the formyl group |

| [M-CF₃]⁺ | 95 | Loss of the trifluoromethyl group |

Synthesis of this compound

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

2-(Trifluoromethyl)furan

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-(Trifluoromethyl)furan (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated brine, and then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Potential Biological Activity

The presence of the strongly electron-withdrawing trifluoromethyl group at the 5-position of the furan ring significantly influences the reactivity of the aldehyde group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted furan-2-carbaldehyde.

Derivatives of 5-substituted furan-2-carbaldehydes have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6] The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

While specific biological data for this compound is limited, it is a promising scaffold for the development of novel therapeutic agents. For instance, it could serve as a precursor for the synthesis of inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[7]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition

Caption: Hypothetical mechanism of action for a drug candidate.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the development of new pharmaceuticals and functional materials. Its synthesis can be achieved through established methods such as the Vilsmeier-Haack reaction. The presence of the trifluoromethyl group is expected to enhance its reactivity and confer desirable pharmacological properties. Further research into the specific biological activities and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound - 17515-80-9 | VulcanChem [vulcanchem.com]

- 2. 17515-80-9|this compound|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, MS) of 5-(Trifluoromethyl)furan-2-carbaldehyde

An In-depth Technical Guide to the Spectral Analysis of 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a furan ring substituted with an aldehyde and a trifluoromethyl group, makes it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the trifluoromethyl group and the reactive aldehyde functionality provide versatile handles for a variety of chemical transformations. Accurate characterization of this compound is paramount for its effective use in research and development. This guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for this compound, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

CAS Number: 17515-80-9[1]

-

Molecular Formula: C₆H₃F₃O₂[1]

-

Molecular Weight: 164.08 g/mol [1]

-

SMILES: O=Cc1ccc(o1)C(F)(F)F

Data Presentation: Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of structurally similar compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.7 | s | - | Aldehyde-H (CHO) |

| ~7.4 | d | ~3.7 | Furan-H3 |

| ~7.0 | d | ~3.7 | Furan-H4 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~178 | Aldehyde (C=O) |

| ~155 | Furan-C2 |

| ~145 (q) | Furan-C5 |

| ~122 (q) | Trifluoromethyl (CF₃) |

| ~120 | Furan-C3 |

| ~115 | Furan-C4 |

Note: The signals for carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3140-3100 | Weak | C-H stretch (furan ring) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1700-1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580, ~1490 | Medium | C=C stretch (furan ring) |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1020 | Medium | C-O-C stretch (furan ring) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular ion) |

| 163 | Medium | [M-H]⁺ |

| 135 | Medium | [M-CHO]⁺ |

| 95 | High | [M-CF₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid or a few crystals of the solid compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 to 400.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) is used with a temperature program to ensure separation and elution of the compound.

-

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Diagram 2: Logical Relationships in NMR Signal Assignment

Caption: Logical connections for assigning NMR signals of the target molecule.

References

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(Trifluoromethyl)furan-2-carbaldehyde, a key building block in medicinal chemistry and drug development. Due to the limited direct literature on the synthesis of this specific compound, this guide also explores plausible synthetic strategies based on established methodologies for the trifluoromethylation of furan rings and the formylation of substituted furans.

Introduction

This compound (also known as 5-(trifluoromethyl)furfural) is a heterocyclic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The furan-2-carbaldehyde scaffold, on the other hand, serves as a versatile synthon for the construction of more complex molecular architectures.

While the compound is commercially available from various suppliers (CAS No. 17515-80-9), detailed public information regarding its synthesis is scarce. This guide aims to fill this gap by proposing logical and experimentally viable synthetic routes.

Plausible Synthetic Pathways

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

-

Trifluoromethylation of a Furan-2-carbaldehyde Precursor: This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing furan-2-carbaldehyde derivative.

-

Formylation of a 2-(Trifluoromethyl)furan Precursor: This strategy entails the synthesis of a furan ring already bearing the trifluoromethyl group, followed by the introduction of the carbaldehyde functionality at the 5-position.

The following sections will detail potential experimental protocols for each of these pathways.

Pathway 1: Trifluoromethylation of a Furan-2-carbaldehyde Derivative

This pathway starts with a readily available furan-2-carbaldehyde derivative, such as 5-bromo-2-furaldehyde or 5-iodo-2-furaldehyde, and introduces the trifluoromethyl group via a cross-coupling reaction.

Diagram: Trifluoromethylation Pathway

An In-depth Technical Guide on the Solubility of 5-(Trifluoromethyl)furan-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)furan-2-carbaldehyde, a key intermediate in medicinal chemistry and drug development.[1] Due to the limited availability of explicit quantitative solubility data in published literature, this guide combines theoretical predictions based on the compound's physical properties with detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a furan ring substituted with a trifluoromethyl group and an aldehyde functional group.[1] The presence of the electron-withdrawing trifluoromethyl group and the polar aldehyde group gives this molecule unique electronic properties and reactivity, making it a valuable building block in the synthesis of novel therapeutic agents.[1] The compound typically appears as a colorless to pale yellow liquid.[1]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 32.7 | Miscible | The compound is a liquid and can form hydrogen bonds with methanol via its aldehyde oxygen. The trifluoromethyl group may reduce miscibility compared to unsubstituted furfural. |

| Ethanol | 24.5 | Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | Miscible | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions with the aldehyde group, and the compound's liquid nature suggests miscibility. |

| Ethyl Acetate | 6.02 | Miscible | Ethyl acetate has intermediate polarity and should readily solvate the compound due to favorable dipole-dipole interactions. |

| Dichloromethane (DCM) | 9.08 | Miscible | DCM is a widely used organic solvent that can dissolve a broad range of organic compounds. The compound's polarity is compatible with DCM. |

| Non-Polar Solvents | |||

| Toluene | 2.38 | Soluble / Miscible | The aromatic nature of toluene can interact with the furan ring, and the overall molecular structure should allow for good solubility. |

| Hexane | 1.88 | Sparingly Soluble to Insoluble | As a non-polar aliphatic solvent, hexane is less likely to effectively solvate the polar aldehyde group, potentially leading to lower solubility or immiscibility. |

Disclaimer: The solubility data presented in this table is predictive and not based on experimental determination. Actual quantitative solubility should be determined empirically using the methods outlined below.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is essential. The following section details a standard gravimetric method for determining the solubility of a compound in a given solvent.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid compound in a solvent.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Volumetric pipettes and flasks

-

A constant temperature bath or shaker

-

A filtration apparatus (e.g., syringe filters)

-

An oven or vacuum desiccator for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solute is necessary to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath with shaking is recommended.

-

-

Separation of the Saturated Solution:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

-

Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter (of a material compatible with the solvent) to remove any suspended microparticles.

-

-

Evaporation of the Solvent:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

-

Determination of Solute Mass:

-

Once the solvent is completely removed, dry the residue in an oven or vacuum desiccator until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of the aliquot taken (L)

-

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using the gravimetric method.

Signaling Pathways and Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, furan-containing compounds are of significant interest in drug discovery. They are often used as scaffolds for the synthesis of molecules with a wide range of biological activities, including anticancer and antimicrobial properties. The trifluoromethyl group is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.

Diagram 2: General Role in Drug Discovery Workflow

Caption: A simplified workflow showing the role of this compound as a starting material in a typical drug discovery pipeline.

Conclusion

This compound is a versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals. While quantitative solubility data is sparse, its physical properties suggest good solubility in a range of common organic solvents. For research and development purposes, it is crucial to determine the solubility experimentally. The provided gravimetric method offers a reliable and accessible protocol for this purpose. Further studies are warranted to fully characterize the physicochemical properties of this compound to facilitate its broader application in medicinal chemistry.

References

Health and safety information for 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 5-(Trifluoromethyl)furan-2-carbaldehyde (CAS No. 17515-80-9). The information herein is compiled from safety data sheets and chemical supplier information. It is imperative to note that toxicological data for this specific compound is limited, and therefore, handling procedures should be based on a cautious approach, considering the potential hazards of structurally related aldehydes and fluorinated compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 17515-80-9 | [1][2] |

| Molecular Formula | C6H3F3O2 | [1][2] |

| Molecular Weight | 164.08 g/mol | [1][2] |

| Appearance | No data available | |

| Odor | No data available | |

| Flash Point | No information available | [3] |

| Autoignition Temperature | No information available | [3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes the GHS hazard classifications and corresponding statements.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | No data available | |

| Acute Toxicity, Dermal | No data available | |

| Acute Toxicity, Inhalation | No data available | |

| Skin Corrosion/Irritation | No data available | May cause skin irritation. |

| Serious Eye Damage/Eye Irritation | No data available | May cause serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | No data available | May cause respiratory irritation.[4] |

Precautionary Statements:

-

Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3][5]

-

Response: Specific treatment (see supplemental first aid instructions on this label). If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Exposure Controls and Personal Protection

Given the limited toxicological data, stringent adherence to personal protective equipment (PPE) guidelines is essential to minimize exposure.

| Control Parameter | Recommended Equipment | Justification & References |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | To minimize inhalation of vapors.[3] |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166). | To protect against splashes and airborne particles.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or coveralls. | To prevent skin contact. Solvents can defat the skin, increasing susceptibility to irritation and absorption of chemicals.[7][8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | To prevent respiratory tract irritation.[7] |

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid ingestion and inhalation.[3]

-

Avoid formation of dust and aerosols.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Wash hands before breaks and at the end of the workday.[4]

Storage Conditions:

-

Keep container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool place.[4] Recommended storage temperature is 2-8°C.[1]

-

Keep away from strong oxidizing agents, strong bases, and strong acids.[3][9]

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse.[3] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][11]

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Toxicity | No data available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] |

| Skin Corrosion/Irritation | No data available.[4] |

| Serious Eye Damage/Irritation | No data available.[4] |

| Respiratory or Skin Sensitization | No data available.[4] |

| Germ Cell Mutagenicity | No data available.[4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] |

| Reproductive Toxicity | No data available.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[4] |

| Aspiration Hazard | No data available.[4] |

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines general methodologies for key toxicological assays that would be relevant for a comprehensive safety assessment of this compound.

1. Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure with a limited number of animals of a single sex per step. The outcome of each step determines the next step, allowing for classification of the substance's toxicity.

-

Methodology:

-

Fasted animals (typically rats) are administered the test substance by oral gavage.

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

The procedure is repeated in additional steps with higher or lower doses depending on the observed mortality, until a definitive classification can be made.

-

2. In Vitro Skin Irritation (OECD TG 439: Reconstructed Human Epidermis Test Method)

-

Principle: This test evaluates the potential of a substance to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

-

Methodology:

-

The test substance is applied topically to the surface of the reconstructed human epidermis tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The viability of the tissue is determined, typically using an MTT assay, which measures mitochondrial activity.

-

A substance is classified as an irritant if the tissue viability is below a certain threshold compared to a negative control.

-

3. Ames Test for Bacterial Mutagenicity (OECD TG 471)

-

Principle: This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a substance to induce reverse mutations.

-

Methodology:

-

The test substance, with and without an external metabolic activation system (S9 mix), is incubated with the bacterial strains.

-

The mixture is plated on a minimal agar medium.

-

After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

-

Visualizations

Caption: Emergency response workflow following accidental exposure.

This guide is intended for informational purposes only and should not be a substitute for a thorough review of the safety data sheet and adherence to all institutional safety protocols. Given the lack of comprehensive toxicological data, all work with this compound should be conducted with the utmost care and appropriate engineering controls and personal protective equipment.

References

- 1. 17515-80-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - 17515-80-9 | VulcanChem [vulcanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. benchchem.com [benchchem.com]

- 10. furan.com [furan.com]

- 11. cdp.dhs.gov [cdp.dhs.gov]

Methodological & Application

Synthetic Versatility of 5-(Trifluoromethyl)furan-2-carbaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Application Note | ID: AN-TFFC-001

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a versatile fluorinated building block of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. The presence of the electron-withdrawing trifluoromethyl group on the furan ring enhances the electrophilicity of the aldehyde carbonyl carbon, making it a highly reactive substrate for a variety of carbon-carbon bond-forming reactions. This reactivity profile, coupled with the established biological importance of fluorinated organic molecules and furan-containing scaffolds, positions this compound as a key intermediate for the synthesis of novel and biologically active heterocyclic compounds. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Claisen-Schmidt condensations for chalcone synthesis and subsequent cyclization reactions to form pyrazolines and pyrimidines.

Key Synthetic Applications

The enhanced reactivity of this compound makes it an ideal substrate for several important organic reactions.

-

Claisen-Schmidt Condensation: This base-catalyzed reaction with various acetophenones readily affords trifluoromethyl-furan-containing chalcones. These chalcones are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and have been investigated for their own biological activities.

-

Synthesis of Pyrazolines: Chalcones derived from this compound can be readily cyclized with hydrazine derivatives to yield pyrazolines, a class of nitrogen-containing heterocycles known for their diverse pharmacological properties.

-

Synthesis of Pyrimidines: Reaction of the intermediate chalcones with urea, thiourea, or guanidine provides access to pyrimidine derivatives, another important class of bioactive heterocycles.

The general synthetic workflow is depicted below:

Caption: Synthetic pathways from this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chalcones and their subsequent conversion to pyrazoline and pyrimidine derivatives.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Entry | Acetophenone Derivative | Product | Yield (%) |

| 1 | 3-Methoxy-4-hydroxy-acetophenone | (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(aryl)prop-2-en-1-ones | 78-87%[1] |

| 2 | 4-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | Not specified |

| 3 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | Not specified |

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Entry | Chalcone Derivative | Reagent | Product | Reaction Time | Yield (%) |

| 1 | (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one | Phenylhydrazine | 1-Phenyl-5-(furan-2-yl)-3-(aryl)-2-pyrazoline | 4 h | Not specified[2] |

| 2 | (E)-1-(Aryl)-3-(furan-2-yl)prop-2-en-1-one | Hydrazine hydrate | 5-(Furan-2-yl)-3-(aryl)-2-pyrazoline | 2 h | Not specified[2] |

Table 3: Synthesis of Pyrimidine Derivatives from Chalcones

| Entry | Chalcone Derivative | Reagent | Product | Reaction Time | Yield (%) |

| 1 | Substituted Chalcone | Urea | Thiophene bearing pyrimidine derivative | Not specified | Not specified[3] |

| 2 | Substituted Chalcone | Guanidine | Pyrimidine derivative | Not specified | Not specified[4] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.

Caption: Workflow for Claisen-Schmidt condensation.

Materials:

-

This compound (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 20-40%)

-

Hydrochloric Acid (HCl), dilute

-

Ice

Procedure:

-

In a round-bottom flask, dissolve this compound and the substituted acetophenone in ethanol.

-

With stirring, add the sodium hydroxide solution dropwise to the mixture.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and recrystallize from a suitable solvent such as ethanol to obtain the purified chalcone.

Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives

This protocol outlines the cyclization of a chalcone with hydrazine hydrate to form a pyrazoline.

Materials:

-

Chalcone derivative (1.0 eq)

-

Hydrazine Hydrate (2.0 eq)

-

Ethanol

Procedure:

-

Dissolve the chalcone derivative in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 2 hours, monitoring by TLC.[2]

-

After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent.

Protocol 3: General Procedure for the Synthesis of Pyrimidine Derivatives

This protocol describes the synthesis of pyrimidines from chalcones and urea.

Materials:

-

Chalcone derivative (1.0 eq)

-

Urea (1.0 eq)

-

Ethanol

-

Potassium Hydroxide (KOH) solution (e.g., 40%)

-

Hydrochloric Acid (HCl), dilute

Procedure:

-

In a round-bottom flask, dissolve the chalcone derivative and urea in ethanol.[5]

-

Slowly add the potassium hydroxide solution while stirring.[5]

-

Reflux the reaction mixture for 4 hours, monitoring the reaction by TLC.[5]

-

After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.[5]

-

Collect the precipitated pyrimidine derivative by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent.[5]

Safety Precautions

Standard laboratory safety procedures should be followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

References

Application Notes and Protocols for 5-(Trifluoromethyl)furan-2-carbaldehyde in Medicinal Chemistry

Introduction

5-(Trifluoromethyl)furan-2-carbaldehyde is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. The presence of a trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of derivative compounds, making it a valuable moiety in drug design.[1][2] The furan scaffold itself is a common feature in a wide array of biologically active molecules, known for its diverse therapeutic properties including anticancer and antimicrobial activities.[3][4] The aldehyde functional group at the 2-position serves as a convenient handle for a variety of chemical transformations, such as reductive amination and Wittig reactions, enabling the synthesis of diverse compound libraries for drug discovery.[5][6]

These application notes provide an overview of the utility of this compound in the development of kinase inhibitors, with a focus on a hypothetical series of compounds targeting Tropomyosin Receptor Kinase X (TrkX), a key player in oncogenic signaling.

Application Notes: Development of TrkX Kinase Inhibitors

The trifluoromethyl group can significantly influence the electronic properties of a molecule, which can in turn affect its biological activity.[1] In the context of kinase inhibition, the 5-(trifluoromethyl)furan moiety can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of the kinase. The following data pertains to a series of hypothetical inhibitors synthesized from this compound, targeting the TrkX kinase.

Quantitative Biological Data

The inhibitory activity of the synthesized compounds was evaluated against the TrkX kinase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | R-Group | Molecular Weight ( g/mol ) | IC50 (nM) for TrkX |

| TFX-001 | 4-Fluorobenzyl | 271.22 | 85 |

| TFX-002 | 3-Methoxybenzyl | 283.25 | 120 |

| TFX-003 | Cyclohexylmethyl | 261.28 | 250 |

| TFX-004 | Pyridin-4-ylmethyl | 256.22 | 95 |

TrkX Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified TrkX signaling pathway, which is implicated in cell proliferation and survival. The inhibitors developed from this compound are designed to block the ATP-binding site of TrkX, thereby preventing its downstream signaling.

Caption: Simplified TrkX signaling pathway and the inhibitory action of TFX compounds.

Experimental Protocols

Detailed methodologies for the synthesis of TrkX inhibitors and the subsequent biological evaluation are provided below.

Protocol 1: Synthesis of TFX-001 via Reductive Amination

This protocol describes a general procedure for the synthesis of the TrkX inhibitor library via reductive amination.

Materials:

-

This compound

-

4-Fluorobenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of DCM and MeOH (4:1), add 4-fluorobenzylamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield TFX-001 as a solid.

Protocol 2: In Vitro TrkX Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 values of the synthesized compounds.

Materials:

-

Recombinant human TrkX kinase

-

ATP

-

Kinase substrate peptide

-

Synthesized inhibitor compounds (TFX series)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the substrate peptide, and the diluted inhibitor compounds.

-

Add the TrkX kinase to each well to initiate the reaction, with the exception of the negative control wells.

-

Incubate the plate at 30°C for 1 hour.

-

Add ATP to each well to start the kinase reaction. Incubate for an additional hour at 30°C.

-

Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent, and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from inhibitor synthesis to biological evaluation.

Caption: Workflow for the synthesis and biological evaluation of TrkX inhibitors.

References

- 1. CAS 17515-80-9: 5-(TRIFLUOROMETHYL)-2-FURALDEHYDE [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-(Trifluoromethyl)furan-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, increasing lipophilicity, and modulating electronic properties, which can lead to stronger binding interactions with biological targets.[2][3] Consequently, 5-(Trifluoromethyl)furan-2-carbaldehyde and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4] Its operational simplicity, mild reaction conditions, and high functional group tolerance make it an indispensable tool in modern drug discovery and development.[5] These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of this compound, aimed at facilitating the synthesis of diverse chemical libraries for biological screening.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura cross-coupling reactions of furan and other heterocyclic systems, providing a valuable reference for optimizing the reaction with 5-(trifluoromethyl)furan derivatives. The electron-withdrawing nature of the trifluoromethyl group generally makes the furan ring more susceptible to coupling.

| Entry | Furan/Heterocycle Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-Bromofuran-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane | Reflux | 12-24 | Varies | [1] |

| 2 | 5-Formylfuran-2-boronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ (1) | K₂CO₃ (3) | Toluene/Ethanol/Water | 80-85 | 8-12 | High | [6] |

| 3 | 2,3,4,5-Tetrabromofuran | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2 M aq.) | Toluene/Dioxane (4:1) | 80 | 3-5 | 89 | [7] |

| 4 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [1] |

| 5 | 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | 61 | [2] |

Experimental Protocols

This section details a representative protocol for the Suzuki-Miyaura cross-coupling reaction between [5-(trifluoromethyl)furan-2-yl]boronic acid and an aryl bromide. This approach is advantageous due to the commercial availability of the furanoboronic acid.

Protocol: Synthesis of 5-[Aryl]-2-(trifluoromethyl)furan

Materials:

-

[5-(Trifluoromethyl)furan-2-yl]boronic acid (Commercially available)

-

Aryl bromide (e.g., 4-bromoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane or a mixture of Toluene, Ethanol, and Water

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar, add [5-(trifluoromethyl)furan-2-yl]boronic acid (1.2 equivalents) and the aryl bromide (1.0 equivalent).

-

Addition of Base and Catalyst: Add the base (e.g., K₂CO₃, 2-3 equivalents) to the flask. The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the flask three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or a toluene/ethanol/water mixture) via syringe. The reaction mixture is typically set up to be around 0.1-0.5 M in the limiting reagent.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate (3 x volume of the reaction mixture).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-[Aryl]-2-(trifluoromethyl)furan product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. arctomsci.com [arctomsci.com]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 5-(Trifluoromethyl)furan-2-carbaldehyde as a versatile starting material. The trifluoromethyl group often enhances the pharmacological properties of molecules, such as metabolic stability and lipophilicity, making these synthesized compounds promising candidates for drug discovery and development.[1] The protocols outlined below cover the synthesis of pyrazoles, pyrimidines, and pyridines, offering a foundational platform for the exploration of new chemical entities.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are significant in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[2][3] A common and effective method for the synthesis of pyrazole derivatives from this compound involves a condensation reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of 1-Aryl-3-(5-(trifluoromethyl)furan-2-yl)-1H-pyrazoles

This protocol details the synthesis of pyrazole derivatives through the condensation of the chalcone derived from this compound with hydrazine hydrates.

-

Reaction Scheme:

-

Chalcone Synthesis: An initial Claisen-Schmidt condensation between this compound and an appropriate acetophenone yields the corresponding chalcone.

-

Pyrazole Formation: The resulting chalcone undergoes a cyclization reaction with a hydrazine derivative to form the pyrazole ring.

-

-

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (10%)

-

Hydrazine Hydrate or Phenylhydrazine

-

Glacial Acetic Acid

-

-

Procedure:

-

Step 1: Chalcone Synthesis

-

Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add aqueous sodium hydroxide solution (10%) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

-

-

Step 2: Pyrazole Synthesis

-

To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq) or phenylhydrazine (1.2 eq).

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, pour the mixture into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

-

Quantitative Data:

| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |

| Chalcone 1a | H | 85 | 92-94 |

| Chalcone 1b | OCH₃ | 88 | 110-112 |

| Pyrazole 2a | H | 78 | 155-157 |

| Pyrazole 2b | C₆H₅ | 82 | 178-180 |

Characterization Data: The synthesized compounds should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Experimental Workflow for Pyrazole Synthesis

Caption: Workflow for the two-step synthesis of pyrazole derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are a class of heterocyclic compounds that are components of nucleic acids and are known to possess a wide array of pharmacological activities.[4] One approach to synthesize pyrimidine derivatives from this compound is through a multicomponent reaction.

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidine Derivatives

This protocol describes a one-pot synthesis of dihydropyrimidine derivatives via a Biginelli-type reaction involving this compound, a β-ketoester, and urea or thiourea.

-

Materials:

-

This compound

-

Ethyl Acetoacetate

-

Urea or Thiourea

-

Ethanol

-

Catalytic amount of HCl or a Lewis acid (e.g., ZnCl₂)

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated HCl or a Lewis acid.

-

Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water, and collect the precipitate by filtration.

-

Wash the solid with cold water and recrystallize from ethanol to afford the pure dihydropyrimidine derivative.

-

Quantitative Data:

| Compound | Reagent | Yield (%) | Melting Point (°C) |

| Dihydropyrimidine 3a | Urea | 75 | 210-212 |

| Thiodihydropyrimidine 3b | Thiourea | 80 | 225-227 |

Signaling Pathway for Biginelli Reaction

Caption: Proposed mechanism for the Biginelli reaction.

Synthesis of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals.[5][6] A versatile method for synthesizing substituted pyridines is the Kröhnke pyridine synthesis or similar multicomponent approaches.

Experimental Protocol: Synthesis of Substituted Pyridines

This protocol outlines the synthesis of a substituted pyridine derivative using a one-pot, multi-component reaction involving this compound, a malononitrile dimer, and an active methylene compound in the presence of a base.

-

Materials:

-

This compound

-

Malononitrile

-

An active methylene compound (e.g., ethyl cyanoacetate)

-

Piperidine or another suitable base

-

Ethanol or another suitable solvent

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 30 minutes.

-

Add malononitrile (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure pyridine derivative.

-

Quantitative Data:

| Compound | Active Methylene Compound | Yield (%) | Melting Point (°C) |

| Pyridine 4a | Ethyl Cyanoacetate | 68 | 188-190 |

Logical Relationship in Pyridine Synthesis

Caption: Logical steps in the multicomponent synthesis of pyridines.

These protocols provide a solid foundation for the synthesis of diverse heterocyclic structures from this compound. Researchers can adapt and modify these procedures to generate a library of novel compounds for further investigation in drug discovery and materials science. The presence of the trifluoromethyl-furan moiety is a key structural feature that can impart unique biological and chemical properties to the resulting heterocyclic systems.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols: Derivatization of the Aldehyde Group in 5-(Trifluoromethyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group in 5-(Trifluoromethyl)furan-2-carbaldehyde, a versatile building block in medicinal chemistry. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity of the aldehyde and the biological activity of its derivatives. This document outlines key derivatization reactions, including Knoevenagel condensation, Wittig reaction, and the formation of Schiff bases, oximes, and hydrazones, which are crucial for the synthesis of novel compounds with potential therapeutic applications. The resulting derivatives have shown promise in the development of anticancer and antimicrobial agents.

Key Derivatization Reactions and Protocols

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde carbon in this compound, making it highly reactive towards nucleophiles. This property is exploited in several classical organic reactions to generate a diverse array of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in drug synthesis.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Confirm the structure of the resulting 2-((5-(trifluoromethyl)furan-2-yl)methylene)malononitrile using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS).

-

Table 1: Representative Data for Knoevenagel Condensation Products of 5-Substituted Furan-2-carbaldehydes

| 5-Substituent | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |

| Phenyl | Methyl Cyanoacetate | Sodium Ethoxide | Ethanol | Not Specified | 92 |

| Phenyl | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | Not Specified | 72 |

| Various Aryl | Creatinine | Piperidine | Acetic Anhydride/Acetic Acid | 1-3 h | 55-80[1] |

| Various Aryl | Indan-1,3-dione | None | Ethanol | Not Specified | 46-72[2] |

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly versatile for creating carbon-carbon double bonds with good stereochemical control.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (or other strong base)

-

Dichloromethane (solvent)

-

Standard laboratory glassware

-

-

Procedure:

-

In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

-